molecular formula C18H23N3O3S B2526636 tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate CAS No. 1285077-96-4

tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Cat. No.: B2526636
CAS No.: 1285077-96-4
M. Wt: 361.46
InChI Key: LMQJQZZZHJIOLX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the quinazolinone core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding quinazolinone derivatives with increased oxidation states.

  • Reduction: Reduction products may include various hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery and development.

Biology: This compound has shown potential biological activities, including anticonvulsant and antimicrobial properties. It can be used as a lead compound for the development of new therapeutic agents targeting various diseases.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating conditions such as epilepsy, infections, and inflammation. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural complexity and reactivity make it a key intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Quinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Isothiocyanate Derivatives:

  • Piperidine Derivatives: Piperidine-based compounds are structurally related and can exhibit similar chemical properties.

Uniqueness: Tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate stands out due to its specific structural features and the presence of the tert-butyl group, which enhances its stability and reactivity. This compound's unique combination of functional groups allows for diverse chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)24-17(23)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)25/h4-7,12H,8-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQJQZZZHJIOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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